molecular formula C12H10N4 B116160 7-Benzyl-7h-purine CAS No. 18346-06-0

7-Benzyl-7h-purine

Cat. No. B116160
CAS RN: 18346-06-0
M. Wt: 210.23 g/mol
InChI Key: KKUVNLTZHSEFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-7H-purine, also known as benzyladenine or BA, is a synthetic cytokinin that has been widely used in plant growth and development studies. Cytokinins are plant hormones that promote cell division, differentiation, and growth. 7-Benzyl-7H-purine is a synthetic analog of natural cytokinins, which has similar effects on plant growth and development. In

Mechanism Of Action

The mechanism of action of 7-Benzyl-7H-purine involves the activation of cytokinin receptors in plant cells. Cytokinin receptors are plasma membrane proteins that bind cytokinins and initiate a signal transduction pathway that leads to cell division, differentiation, and growth. 7-Benzyl-7H-purine binds to cytokinin receptors with high affinity and induces the phosphorylation of downstream proteins, such as histidine kinases and phosphotransfer proteins. This results in the activation of transcription factors that regulate the expression of genes involved in cell cycle progression, cell differentiation, and organ development.

Biochemical And Physiological Effects

7-Benzyl-7H-purine has various biochemical and physiological effects on plant growth and development. It promotes cell division, differentiation, and growth by inducing the expression of genes involved in these processes. It also regulates the balance between shoot and root growth by stimulating the formation of lateral roots and inhibiting the elongation of shoots. Moreover, it enhances the photosynthetic activity and chlorophyll content of leaves, which leads to increased biomass production and yield.

Advantages And Limitations For Lab Experiments

7-Benzyl-7H-purine has several advantages for lab experiments, such as its high solubility in water and ethanol, its stability at room temperature, and its low toxicity to plants and animals. It can be easily applied to plant tissues by spraying, soaking, or dipping. However, 7-Benzyl-7H-purine has some limitations, such as its high cost, its variability in efficacy among different plant species, and its potential interference with other plant hormones and signaling pathways.

Future Directions

There are several future directions for the research and application of 7-Benzyl-7H-purine. One direction is to study its potential applications in crop improvement, such as enhancing the drought and salt tolerance of plants, improving the nutrient use efficiency, and increasing the resistance to pests and diseases. Another direction is to explore its interactions with other plant hormones and signaling pathways, such as auxins, gibberellins, and abscisic acid. Moreover, the development of new synthesis methods and analogs of 7-Benzyl-7H-purine may lead to the discovery of more potent and selective cytokinins with specific applications in plant biotechnology.

Synthesis Methods

7-Benzyl-7H-purine can be synthesized by several methods, including the condensation of benzylamine with adenine, the reaction of benzyl chloride with adenine, and the alkylation of 7H-purine with benzyl bromide. The most common method for synthesizing 7-Benzyl-7H-purine is the reaction of benzyl chloride with adenine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction yields 7-Benzyl-7H-purine as a white crystalline solid with a melting point of 230-232°C.

Scientific Research Applications

7-Benzyl-7H-purine has been widely used in plant growth and development studies. It has been shown to promote cell division, differentiation, and growth in various plant species. 7-Benzyl-7H-purine has also been used to induce somatic embryogenesis, organogenesis, and callus formation in plant tissue culture. Moreover, it has been used to increase the yield and quality of fruits, vegetables, and flowers. 7-Benzyl-7H-purine has also been studied for its potential applications in biotechnology, such as genetic transformation and gene expression analysis.

properties

CAS RN

18346-06-0

Product Name

7-Benzyl-7h-purine

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

7-benzylpurine

InChI

InChI=1S/C12H10N4/c1-2-4-10(5-3-1)7-16-9-15-12-11(16)6-13-8-14-12/h1-6,8-9H,7H2

InChI Key

KKUVNLTZHSEFQY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC3=NC=NC=C32

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=NC=NC=C32

Other CAS RN

18346-06-0

Origin of Product

United States

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